molecular formula C8H3BrN2S B8287301 7-Bromo-1,2-benzothiazole-6-carbonitrile

7-Bromo-1,2-benzothiazole-6-carbonitrile

Cat. No. B8287301
M. Wt: 239.09 g/mol
InChI Key: YYIVOUROOFAKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,2-benzothiazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H3BrN2S and its molecular weight is 239.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1,2-benzothiazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1,2-benzothiazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-1,2-benzothiazole-6-carbonitrile

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

IUPAC Name

7-bromo-1,2-benzothiazole-6-carbonitrile

InChI

InChI=1S/C8H3BrN2S/c9-7-5(3-10)1-2-6-4-11-12-8(6)7/h1-2,4H

InChI Key

YYIVOUROOFAKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NS2)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-bromo-6-iodo-1,2-benzothiazole (43.2 mg, 0.127 mmol), zinc cyanide (13.6 mg, 0.116 mmol), and Pd(PPh3)4 (15.9 mg, 0.0138 mmol) in DMF (1.6 mL) was heated to 80° C. in a microwave for 15 min. The reaction mixture was concentrated in vacuo. Purification of the residue by ISCO chromatography (20 to 100% dichloromethane:heptane) to afford 16.4 mg (50%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 9.25 (s, 1H), 7.77 (d, J=7.58 Hz, 1H), 7.69 (d, J=8.08 Hz, 1H); MS (ESI): 237.15, 239.14 [M−H]+; HPLC tR=0.90 min (HPLC: nonpolar—2 min).
Quantity
43.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
13.6 mg
Type
catalyst
Reaction Step One
Quantity
15.9 mg
Type
catalyst
Reaction Step One
Yield
50%

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